molecular formula C19H20FNO4 B13231989 3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13231989
M. Wt: 345.4 g/mol
InChI Key: SSXICQOJNWCBGV-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group, a fluorophenyl group, and a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the Fluorophenyl Intermediate: A fluorophenyl derivative is synthesized through halogenation or other suitable methods.

    Coupling Reaction: The protected amino group and the fluorophenyl intermediate are coupled under specific conditions to form the desired compound.

    Deprotection: The benzyloxycarbonyl group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)-2,2-dimethylpropanoic acid
  • 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)-2,2-dimethylpropanoic acid
  • 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)-2,2-dimethylpropanoic acid

Uniqueness

Compared to similar compounds, 3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H20FNO4

Molecular Weight

345.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H20FNO4/c1-19(2,17(22)23)16(14-8-10-15(20)11-9-14)21-18(24)25-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

SSXICQOJNWCBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)F)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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